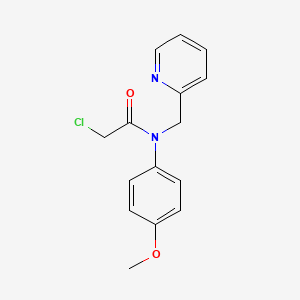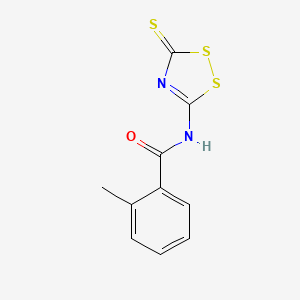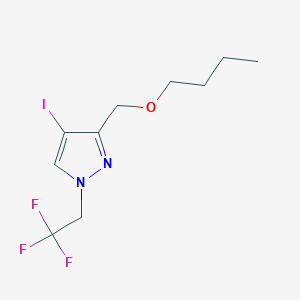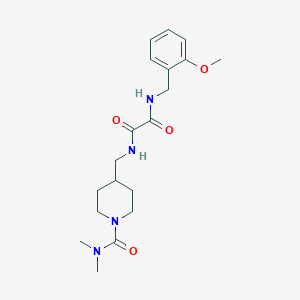
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as CMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CMMPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 324.8 g/mol.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in tumor growth and inflammation. 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. It has been shown to have potent antitumor and anti-inflammatory effects in preclinical studies. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is its low solubility in water, which may limit its bioavailability and therapeutic efficacy. Furthermore, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to develop more potent and selective analogs of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide with improved therapeutic efficacy and fewer side effects. Another direction is to evaluate its potential as a therapeutic agent for the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, more research is needed to evaluate the safety and pharmacokinetics of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide in animal models and humans.
Synthesis Methods
The synthesis of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide involves the reaction of 2-chloroacetamide with 4-methoxybenzylamine and pyridine-2-carboxaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, condensation, and cyclization. The final product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-7-5-13(6-8-14)18(15(19)10-16)11-12-4-2-3-9-17-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQRBDVNBIMLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=N2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416888 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[2-[(4-methoxyphenyl)methyl]azetidin-1-yl]propan-1-one](/img/structure/B2622532.png)
![Ethyl 5-[(4-chlorophenyl)carbamoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B2622536.png)
![N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2622537.png)

![3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2622541.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine](/img/structure/B2622543.png)


![4-bromo-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2622546.png)

![8-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2622548.png)
![1,6-Dimethyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2622549.png)
